molecular formula C12H14BrNO B12533062 4-(Benzylamino)-3-bromopent-3-en-2-one CAS No. 664326-10-7

4-(Benzylamino)-3-bromopent-3-en-2-one

Cat. No.: B12533062
CAS No.: 664326-10-7
M. Wt: 268.15 g/mol
InChI Key: YJFJSGCNWKJCNE-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-bromopent-3-en-2-one is an organic compound that features a benzylamino group attached to a brominated pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-3-bromopent-3-en-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3-bromopent-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pentenones .

Scientific Research Applications

4-(Benzylamino)-3-bromopent-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-bromopent-3-en-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)-3-bromopent-3-en-2-one is unique due to its specific combination of a benzylamino group and a brominated pentenone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

664326-10-7

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

4-(benzylamino)-3-bromopent-3-en-2-one

InChI

InChI=1S/C12H14BrNO/c1-9(12(13)10(2)15)14-8-11-6-4-3-5-7-11/h3-7,14H,8H2,1-2H3

InChI Key

YJFJSGCNWKJCNE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)Br)NCC1=CC=CC=C1

Origin of Product

United States

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